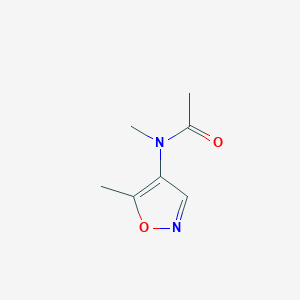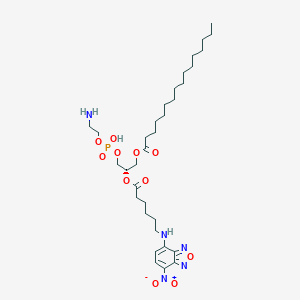
Chlorhydrate de méclizine
Vue d'ensemble
Description
Meclizine HCl, also known as meclizine hydrochloride, is a medication used for the treatment of nausea, vomiting, and dizziness. It is a first-generation antihistamine with anticholinergic and sedative properties. It works by blocking the action of histamine, a chemical produced by the body that causes nausea and vomiting. It is also used to treat motion sickness and vertigo. In addition, meclizine HCl is used in laboratory experiments as a reagent and in the synthesis of other compounds.
Applications De Recherche Scientifique
Analyse quantitative dans les produits pharmaceutiques
Le chlorhydrate de méclizine est largement utilisé dans l’industrie pharmaceutique pour le traitement du mal des transports et des vertiges. Une méthode spécifique de chromatographie liquide à haute performance en phase inverse (RP-HPLC) indiquant la stabilité a été développée pour l’analyse quantitative du this compound dans la forme posologique sous forme de comprimés. Cette méthode fournit une séparation adéquate de la méclizine de ses produits de dégradation, garantissant un dosage précis et une efficacité .
Analyse du comportement voltamétrique
Le comportement voltamétrique du this compound a été étudié en utilisant des électrodes modifiées par des nanomatériaux. Cela inclut l’application dans les produits pharmaceutiques et les fluides biologiques, où une méthodologie utilisant la voltamétrie cyclique et à onde carrée a été rapportée. La méthode offre un moyen simple, précis et économique d’analyser le this compound dans divers milieux .
Développement d’une méthode spectrophotométrique
Les chercheurs ont développé des méthodes spectrophotométriques pour déterminer la concentration de this compound. Ces méthodes sont cruciales pour garantir que la bonne dose thérapeutique est administrée, en particulier dans le traitement des nausées liées à la grossesse .
Formulation de comprimés orodispersibles
Le this compound a été formulé en comprimés orodispersibles (ODT) pour répondre aux inconvénients rencontrés par les patients pédiatriques, gériatriques et psychiatriques. Ces comprimés se désintègrent rapidement dans la cavité buccale, améliorant la compliance du patient et facilitant la libération immédiate du médicament .
Amélioration de la biodisponibilité
La biodisponibilité du this compound a été au cœur de la recherche, des études visant à l’améliorer grâce à divers systèmes d’administration de médicaments. Cela inclut le développement de comprimés orodispersibles/dispersibles à double fonction qui offrent à la fois des effets thérapeutiques rapides et prolongés .
Analyse des produits de dégradation
Comprendre le comportement de dégradation du this compound est essentiel pour maintenir sa stabilité et son efficacité. Des recherches ont été menées pour identifier et analyser les produits de dégradation du this compound, ce qui est essentiel pour le développement de formulations pharmaceutiques stables .
Mécanisme D'action
Target of Action
Meclizine hydrochloride, also known as Meclizine Hcl, primarily targets the histamine H1 receptors . These receptors play a crucial role in the transmission of signals in the brain and are involved in various physiological functions such as sleep regulation, attention, learning, and memory .
Mode of Action
Meclizine Hcl acts as an antagonist at the histamine H1 receptors . By binding to these receptors, it inhibits the action of histamine, a compound that affects various biological systems and contributes to the regulation of numerous physiological functions . This interaction results in the reduction of nausea, vomiting, and dizziness associated with motion sickness .
Biochemical Pathways
The primary biochemical pathway affected by Meclizine Hcl is the histaminergic neurotransmission pathway . By antagonizing the H1 receptors, Meclizine Hcl inhibits the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . It may also decrease the labyrinth excitability and vestibular stimulation .
Pharmacokinetics
Meclizine Hcl exhibits a low bioavailability of 22-32% . Upon oral administration, the time to reach peak plasma concentrations (Cmax) of Meclizine is about 3 hours post-dose . It is metabolized in the liver by the CYP2D6 enzyme . The elimination half-life of Meclizine is approximately 5.2 ± 0.8 hours .
Result of Action
The molecular and cellular effects of Meclizine Hcl’s action primarily involve the reduction of symptoms associated with motion sickness, such as nausea, vomiting, and dizziness . It is also effective against disorders affecting the vestibular system . In addition, Meclizine Hcl has been found to moderate lipopolysaccharide-induced neuroinflammation in mice through the regulation of AKT/ NF-κβ/ERK/JNK signaling pathway .
Action Environment
The action, efficacy, and stability of Meclizine Hcl can be influenced by various environmental factors. For instance, it has been found that taking Meclizine with food can slightly increase its bioavailability in children . Furthermore, the drug’s effectiveness can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, health status, and genetic makeup .
Safety and Hazards
Meclizine may cause drowsiness or dizziness and affect a person’s ability to drive or operate machinery . It may also cause a dry mouth, a headache, tiredness, and rarely, blurred vision . It is not recommended for use in children under 12 years of age . Meclizine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Orientations Futures
To prevent motion sickness, a meclizine tablet should be taken 1 hour before travel . You may need to take a dose every 24 hours . For vertigo caused by a vestibular (inner ear) condition, take meclizine as directed by your health care professional .
Relevant Papers Several papers have been published on Meclizine HCl. For instance, a paper titled “A new dual function orodissolvable/dispersible meclizine HCL tablet to challenge patient inconvenience: in vitro evaluation and in vivo assessment in human volunteers” discusses the formulation of Meclizine HCl tablets . Another paper titled “Meclizine - Abstract - Europe PMC” reviews the indications, method of action, contraindications, and other key features for meclizine .
Analyse Biochimique
Biochemical Properties
Meclizine hydrochloride interacts with histamine H1 receptors, inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . It may also decrease the labyrinth excitability and vestibular stimulation .
Cellular Effects
Meclizine hydrochloride works on the higher centers of the brain to reduce nausea, vomiting, or vertigo . It is effective against nausea and vomiting arising from many causes, including motion sickness and disorders affecting the vestibular system .
Molecular Mechanism
The molecular mechanism of action of Meclizine hydrochloride involves its antagonistic action on the H1 receptors . Through this action, it primarily works by inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center .
Temporal Effects in Laboratory Settings
The onset of action of Meclizine hydrochloride is about 1 hour, with effects lasting between 8 to 24 hours . It is reported to cause drowsiness due to its anticholinergic actions .
Dosage Effects in Animal Models
In animal models, Meclizine hydrochloride has been shown to be effective in inhibiting nausea, vomiting, and dizziness caused by motion sickness . The appropriate dosage can vary based on the size, weight, and overall health of the animal .
Metabolic Pathways
Meclizine hydrochloride treatment leads to a sharp elevation of cellular phosphoethanolamine, an intermediate in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis . This is due to the direct inhibition of the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2) .
Transport and Distribution
The volume of distribution of Meclizine hydrochloride in humans has not been fully studied . It is proposed that Meclizine hydrochloride may be excreted into breast milk .
Subcellular Localization
It is known to work on the higher centers of the brain , suggesting that it may be localized in the central nervous system
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAVORPTHSKWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31884-77-2 | |
| Record name | Meclizine dihydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31884-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)

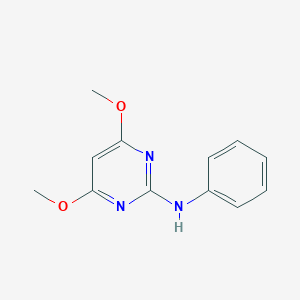
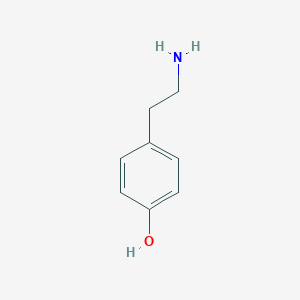



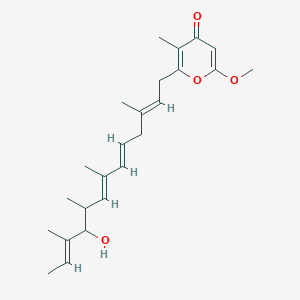

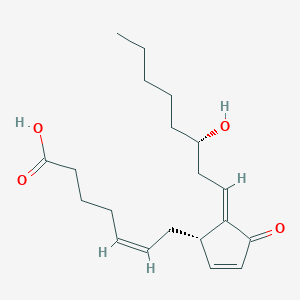
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)
